![molecular formula C18H22F2N6O B2496574 1-(2,4-Difluorophenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea CAS No. 1203182-34-6](/img/structure/B2496574.png)
1-(2,4-Difluorophenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea
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Description
The compound belongs to a class of chemicals that exhibit a range of biological activities, owing to their structural complexity and the presence of multiple functional groups. While specific research on this compound may be limited, studies on related compounds provide valuable insights into their synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
Synthesis of related pyrimidine compounds typically involves multi-step chemical reactions, starting from basic building blocks like pyrimidinyl derivatives, isocyanates, and amines. For instance, Sun et al. (2022) described the synthesis of a related compound, focusing on the use of mass spectrometry, NMR, and FT-IR spectroscopy for structural determination, complemented by single-crystal X-ray diffraction and DFT calculations for molecular structure optimization (Sun et al., 2022).
Scientific Research Applications
Heterocyclic Compound Synthesis
Cyclocondensation reactions involving similar compounds have been studied for the synthesis of various heterocyclic compounds. For example, reactions of methyl trifluoropyruvate N-(pyrimidin-2-yl)imines with N-substituted ureas and other reagents have led to the creation of imidazolidine-2,4-diones, 3,5-dihydroimidazol-4-ones, and other heterocyclic frameworks (Sokolov et al., 2013). Such methodologies underscore the utility of urea derivatives in constructing complex heterocycles, which could be relevant for the synthesis and study of the specified compound.
Material Science and Catalysis
The development of new materials and catalysts often involves the synthesis and manipulation of complex organic compounds. Studies on the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates have provided insights into hydrogen bonding and complexation behavior, which are crucial for designing supramolecular structures and catalysts (Ośmiałowski et al., 2013).
Antibacterial Agents
The search for new antibacterial agents has led to the exploration of sulfonamido moieties within heterocyclic compounds. Research into the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety has shown promising results, highlighting the potential for developing new antibacterial agents from complex organic structures similar to the one (Azab et al., 2013).
Crystal Structure and Theoretical Studies
The synthesis and crystal structure determination of closely related compounds, such as 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea, have been conducted. These studies not only provide a detailed understanding of the molecular structure through X-ray crystallography but also offer insights into the electronic structure and intermolecular interactions through density functional theory (DFT) calculations and Hirshfeld surface analysis (Sun et al., 2022).
properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N6O/c1-12-23-16(11-17(24-12)26-8-2-3-9-26)21-6-7-22-18(27)25-15-5-4-13(19)10-14(15)20/h4-5,10-11H,2-3,6-9H2,1H3,(H,21,23,24)(H2,22,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPDNIDKITURGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea |
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